molecular formula C16H19NO B1674896 Litoxetine CAS No. 86811-09-8

Litoxetine

カタログ番号: B1674896
CAS番号: 86811-09-8
分子量: 241.33 g/mol
InChIキー: MJJDYOLPMGIWND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

リトキセチンは、1990年代初頭に抗うつ剤として開発された化合物です。 強力なセロトニン再取り込み阻害薬として作用し、中程度の5-HT3受容体拮抗薬としても作用します うつ病の治療には市販されていませんが、尿失禁の治療に有望であることが示されています .

製法

リトキセチンの合成には、4-(ナフタレン-2-イルメトキシ)ピペリジンを様々な試薬と特定の条件下で反応させることが含まれます。 詳細な合成経路や工業的製造方法は、一般には公開されていません .

化学反応の分析

リトキセチンは、以下を含むいくつかの種類の化学反応を起こします。

    酸化: 特定の条件下で酸化されて、様々な酸化生成物を形成することができます。

    還元: 還元反応によって構造が変化し、薬理作用が変化する可能性があります。

    置換: 置換反応によって、分子に異なる官能基を導入することができ、活性が影響を受けます。

これらの反応で用いられる一般的な試薬や条件には、強力な酸化剤、還元剤、様々な触媒などがあります。 これらの反応で生成される主要な生成物は、用いられる特定の条件や試薬によって異なります .

科学研究への応用

リトキセチンは、以下を含む様々な科学研究への応用について研究されています。

科学的研究の応用

Litoxetine has been investigated for various scientific research applications, including:

作用機序

リトキセチンは、主にセロトニンの再取り込みを阻害することによって作用し、シナプス間隙におけるセロトニンの利用可能性を高めます。 また、中程度の5-HT3受容体拮抗薬としても作用し、これが制吐作用に寄与している可能性があります 関与する分子標的と経路には、セロトニントランスポーターと5-HT3受容体があります .

類似化合物との比較

リトキセチンは、インダルピンや他のセロトニン再取り込み阻害薬と構造的に関連しています。 他の化合物と比較して、セロトニンの再取り込み阻害と5-HT3受容体拮抗作用を独自に組み合わせているため、吐き気や嘔吐の発生率を低減できる可能性があります 。 類似の化合物には、以下が含まれます。

  • インダルピン
  • フルオキセチン
  • パロキセチン
  • セルタリン

これらの化合物は、作用機序は類似していますが、薬理学的プロファイルや副作用はそれぞれ異なります .

生物活性

Litoxetine, an investigational compound, primarily functions as a selective serotonin reuptake inhibitor (SSRI) and has shown promise in treating conditions like mixed urinary incontinence (MUI). This article explores its biological activity, focusing on clinical trials, efficacy, safety, and patient-reported outcomes.

Overview of this compound

This compound is designed to enhance serotonin levels in the brain by inhibiting its reuptake, which can influence mood and various physiological functions. Its unique profile allows it to act as both an agonist and antagonist at different serotonin receptors, potentially leading to a broad range of therapeutic effects.

Efficacy in Treating Urinary Incontinence

Several randomized controlled trials (RCTs) have evaluated the efficacy of this compound in patients with urinary incontinence:

  • RCT1 : Involving 196 women aged 18-75 with MUI, participants were randomized to receive either 10 mg, 20 mg, or 40 mg of this compound or placebo for 12 weeks. Although this study faced a high placebo response rate and did not meet its primary efficacy endpoint, significant improvements were noted in patient-reported outcomes, particularly among those receiving the highest dose .
  • RCT2 : This trial included 82 participants (men and women aged 18-70) with various types of urinary incontinence. Patients received 30 mg of this compound or placebo for 8 weeks. Results indicated that this compound significantly reduced the number of incontinence episodes compared to placebo. Specifically, the treatment led to a reduction of approximately 1.96 events per day versus a reduction of 0.76 events per day in the placebo group (P = .017) .

Patient-Reported Outcomes

The King's Health Questionnaire (KHQ) was utilized to assess quality of life improvements among participants:

Dosage % Improvement (≥10 units) % Reporting Clinically Significant Improvement
10 mg64%71%
20 mg72%75%
40 mg79%82%
Placebo54%-

These findings suggest that this compound not only reduces incontinence episodes but also enhances overall health perceptions related to urinary function .

Safety Profile

This compound's safety was assessed through adverse event reporting during clinical trials:

  • Common treatment-emergent adverse events (TEAEs) included nausea (reported by up to 12% of subjects), headache, fatigue, and hypertension. Notably, one case of somnolence was classified as a serious adverse event .
  • Importantly, no significant differences were observed in the frequency of adverse events between the this compound and placebo groups in RCT2, indicating a favorable safety profile for this compound compared to conventional treatments .

Mechanistic Insights

Research has indicated that SSRIs like this compound can influence neurotransmitter systems beyond serotonin. For instance:

  • In preclinical studies, this compound demonstrated activity in behavioral tests such as the forced swim test (FST) and tail suspension test (TST), suggesting potential antidepressant effects alongside its primary action on serotonin reuptake inhibition .
  • Autoradiographic studies have shown alterations in adrenergic receptor binding profiles following SSRI treatment, which may contribute to their therapeutic effects and side effect profiles .

特性

IUPAC Name

4-(naphthalen-2-ylmethoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-4-15-11-13(5-6-14(15)3-1)12-18-16-7-9-17-10-8-16/h1-6,11,16-17H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJDYOLPMGIWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235828
Record name Litoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86811-09-8
Record name Litoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86811-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Litoxetine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086811098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Litoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15038
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Litoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LITOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9980ST005G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Litoxetine
Reactant of Route 2
Reactant of Route 2
Litoxetine
Reactant of Route 3
Reactant of Route 3
Litoxetine
Reactant of Route 4
Reactant of Route 4
Litoxetine
Reactant of Route 5
Litoxetine
Reactant of Route 6
Litoxetine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。